Cas no 3698-32-6 (3-(4-Ethoxyphenyl)-1-propene)
3-(4-Ethoxyphenyl)-1-propene Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Ethoxyphenyl)-1-propene
- 1-Allyl-4-ethoxybenzene
- 4-Allylphenyl ethyl ether
- benzene, 1-ethoxy-4-(2-propen-1-yl)-
- LogP
- MFCD09801155
- DTXSID00641215
- SCHEMBL627031
- AKOS006327966
- DB-203743
- 3-(4-ETHOXYLPHENYL)-1-PROPENE
- 1-ethoxy-4-prop-2-enylbenzene
- CS-0363917
- 3698-32-6
- 1-Ethoxy-4-(prop-2-en-1-yl)benzene
-
- MDL: MFCD09801155
- Inchi: 1S/C11H14O/c1-3-5-10-6-8-11(9-7-10)12-4-2/h3,6-9H,1,4-5H2,2H3
- InChI Key: CTUBIVNNIWIXNB-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1)CC=C
Computed Properties
- Exact Mass: 162.10452
- Monoisotopic Mass: 162.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 0.93
- Boiling Point: 230.3°C at 760 mmHg
- Flash Point: 85.1°C
- Refractive Index: 1.502
- PSA: 9.23
- LogP: 2.81380
3-(4-Ethoxyphenyl)-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200363-5g |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 97% | 5g |
£673.00 | 2022-03-01 | |
| Fluorochem | 200363-25g |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 97% | 25g |
£1932.00 | 2022-03-01 | |
| TRC | E065930-250mg |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 250mg |
$ 255.00 | 2022-06-05 | ||
| TRC | E065930-500mg |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 500mg |
$ 425.00 | 2022-06-05 | ||
| abcr | AB360316-1 g |
3-(4-Ethoxyphenyl)-1-propene; 97% |
3698-32-6 | 1g |
€364.80 | 2023-06-20 | ||
| abcr | AB360316-5 g |
3-(4-Ethoxyphenyl)-1-propene; 97% |
3698-32-6 | 5g |
€955.20 | 2023-06-20 | ||
| Fluorochem | 200363-1g |
3-(4-Ethoxyphenyl)-1-propene |
3698-32-6 | 97% | 1g |
£237.00 | 2022-03-01 | |
| abcr | AB360316-1g |
3-(4-Ethoxyphenyl)-1-propene, 97%; . |
3698-32-6 | 97% | 1g |
€545.70 | 2025-02-21 | |
| abcr | AB360316-5g |
3-(4-Ethoxyphenyl)-1-propene, 97%; . |
3698-32-6 | 97% | 5g |
€1777.70 | 2025-02-21 | |
| abcr | AB360316-2g |
3-(4-Ethoxyphenyl)-1-propene, 97%; . |
3698-32-6 | 97% | 2g |
€794.90 | 2025-02-21 |
3-(4-Ethoxyphenyl)-1-propene Suppliers
3-(4-Ethoxyphenyl)-1-propene Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-(4-Ethoxyphenyl)-1-propene
Chemical Profile of 3-(4-Ethoxyphenyl)-1-propene (CAS No. 3698-32-6)
3-(4-Ethoxyphenyl)-1-propene, identified by the Chemical Abstracts Service Number (CAS No.) 3698-32-6, is a significant organic compound with a molecular structure that combines aromatic and alkenic functional groups. This compound belongs to the class of ethylphenyl derivatives, characterized by its ethoxy-substituted benzene ring linked to a propenyl side chain. The presence of both electron-donating and withdrawing groups in its structure makes it a versatile intermediate in synthetic chemistry, particularly in the pharmaceutical and specialty chemical industries.
The molecular formula of 3-(4-Ethoxyphenyl)-1-propene is C₁₀H₁₂O, reflecting its composition of ten carbon atoms, twelve hydrogen atoms, and one oxygen atom. The compound exhibits a dual reactivity profile due to the conjugation between the aromatic ring and the alkenic double bond. This conjugation influences its electronic properties, making it useful in various chemical transformations such as electrophilic aromatic substitution, addition reactions, and polymerization processes.
In recent years, 3-(4-Ethoxyphenyl)-1-propene has garnered attention in the field of medicinal chemistry for its potential applications as a building block in drug synthesis. Its structural features allow for modifications that can enhance bioavailability and metabolic stability, critical factors in pharmaceutical development. Researchers have explored its utility in constructing heterocyclic frameworks, which are prevalent in many bioactive molecules. The ethoxy group provides a site for further functionalization, enabling the creation of more complex pharmacophores.
One of the most promising areas of research involving 3-(4-Ethoxyphenyl)-1-propene is its role as a precursor in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its effectiveness in generating compounds with anti-inflammatory and antioxidant properties. The aromatic ring can be further modified to introduce additional pharmacological targets, such as kinase inhibition or receptor binding sites. This adaptability makes it a valuable asset in drug discovery pipelines.
The chemical reactivity of 3-(4-Ethoxyphenyl)-1-propene also lends itself to industrial applications beyond pharmaceuticals. It serves as an intermediate in the production of dyes, fragrances, and polymers. The compound's ability to undergo polymerization reactions allows for the creation of high-performance materials with tailored properties. These materials may find applications in coatings, adhesives, or even advanced composites that require specific mechanical or thermal characteristics.
Recent advancements in synthetic methodologies have further enhanced the utility of 3-(4-Ethoxyphenyl)-1-propene. Catalytic processes have been developed to streamline its conversion into more complex derivatives with higher yields and selectivity. These improvements are particularly important for large-scale production where efficiency and cost-effectiveness are paramount. Additionally, green chemistry principles have guided efforts to minimize waste and reduce hazardous byproducts during its synthesis.
In academic research, 3-(4-Ethoxyphenyl)-1-propene has been employed to study reaction mechanisms and develop new catalytic systems. Its role as a model compound has contributed to our understanding of electronic effects and steric influences on reaction outcomes. Such knowledge is crucial for designing more efficient synthetic routes and improving existing industrial processes. The compound's well-documented properties make it an ideal candidate for educational purposes as well.
The safety profile of 3-(4-Ethoxyphenyl)-1-propene is another area that has been extensively studied. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation or unwanted reactions. Exposure should be minimized through the use of appropriate personal protective equipment (PPE), including gloves and safety goggles.
Future research directions for 3-(4-Ethoxyphenyl)-1-propene may explore its potential in sustainable chemistry initiatives. Efforts could focus on developing biodegradable derivatives or using renewable feedstocks for its synthesis. Such innovations would align with global trends toward environmentally responsible chemical manufacturing practices. The versatility of this compound ensures that it will remain a relevant topic in both academic and industrial settings for years to come.
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